4-Bromo-1,3-benzodioxole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO2/c8-5-2-1-3-6-7(5)10-4-9-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZPMQHSDFWAZHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379875 | |

| Record name | 4-bromo-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6698-13-1 | |

| Record name | 4-bromo-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-1,3-benzodioxole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-1,3-benzodioxole chemical properties and structure

An In-depth Technical Guide to 4-Bromo-1,3-benzodioxole: Chemical Properties and Structure

Introduction

This compound, a halogenated derivative of 1,3-benzodioxole, serves as a significant building block in organic synthesis. Its unique structure, featuring a fused dioxole and brominated benzene ring, makes it a versatile precursor for the synthesis of various more complex molecules, particularly in the fields of medicinal chemistry and materials science. This document provides a comprehensive overview of the chemical properties, structural characteristics, and key experimental protocols related to this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value |

| CAS Number | 6698-13-1[1][2] |

| Molecular Formula | C₇H₅BrO₂[1][3][4] |

| Molecular Weight | 201.02 g/mol [2][4][5] |

| Appearance | Solid-Liquid Mixture[2] or Clear yellow-orange liquid[6] |

| Boiling Point | 238.3 ± 29.0 °C at 760 mmHg[1], 82-83 °C at 0.6 mmHg[2] |

| Density | 1.7 ± 0.1 g/cm³[1], 1.669 g/mL at 25 °C[6] |

| Flash Point | 109.7 ± 19.8 °C[1][2] |

| Refractive Index | 1.603[1] |

| Solubility | Soluble in Chloroform, Sparingly soluble in Methanol[6] |

| Storage Temperature | 4°C[2] |

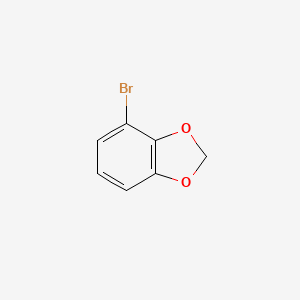

Chemical Structure

This compound consists of a benzene ring fused to a five-membered dioxole ring, with a bromine atom substituted at the 4-position of the benzodioxole framework. The presence of the electron-donating methylenedioxy group and the electron-withdrawing bromine atom influences the reactivity of the aromatic ring, making it amenable to various substitution reactions.

Caption: 2D structure of this compound.

Experimental Protocols

Synthesis of this compound via Bromination

A common method for the synthesis of this compound is the electrophilic aromatic bromination of 1,3-benzodioxole (also known as 1,2-methylenedioxybenzene).[7][8]

Materials:

-

1,3-Benzodioxole

-

N-Bromosuccinimide (NBS)[8]

-

Chloroform (anhydrous)[8]

-

Diethyl ether

-

Sodium hydroxide (solid)

-

Magnesium sulfate (anhydrous)

-

Molecular sieves

Procedure:

-

Drying of Reagents: Ensure all reagents are dry. Chloroform and 1,3-benzodioxole can be dried over molecular sieves.[8]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-benzodioxole and N-Bromosuccinimide in anhydrous chloroform.[8]

-

Reflux: Heat the reaction mixture to reflux with continuous stirring for approximately 3 hours. The reaction progress can be monitored by observing a color change from transparent red to opaque.[8]

-

Cooling and Filtration: After the reaction is complete, allow the flask to cool to room temperature. Filter the mixture to remove the succinimide byproduct. Wash the filter cake with additional chloroform.[8]

-

Solvent Removal: Evaporate the chloroform from the filtrate using a rotary evaporator to obtain the crude product.[8]

-

Purification:

-

The crude product, which may contain residual NBS, can be further purified by vacuum distillation.[8]

-

Collect the fraction distilling at the appropriate temperature and pressure (e.g., 170-180°C at reduced pressure).[8]

-

Dilute the collected distillate with diethyl ether and treat with solid sodium hydroxide for several hours to remove any remaining impurities.[8]

-

Decant the ether layer and wash it thoroughly with distilled water in a separatory funnel. Emulsions may form and can be broken by adding a saturated brine solution or anhydrous magnesium sulfate.[8]

-

Dry the organic phase with anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the purified this compound.[8]

-

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

Standard analytical techniques are employed to confirm the identity and purity of the synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Methodology: A sample is dissolved in a deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra are recorded on a spectrometer.

-

Expected ¹H NMR signals: Resonances corresponding to the aromatic protons and the methylene protons of the dioxole ring. The chemical shifts and coupling patterns will be characteristic of the 4-bromo substitution pattern.

-

Expected ¹³C NMR signals: Resonances for the seven carbon atoms in the molecule, with chemical shifts influenced by the attached atoms (bromine, oxygen).[9]

-

-

Infrared (IR) Spectroscopy:

-

Methodology: The IR spectrum can be obtained from a thin liquid film of the sample between salt plates (e.g., NaCl or KBr) or by preparing a KBr pellet if the sample is solid.

-

Expected Absorptions: Characteristic peaks for C-H stretching of the aromatic and methylene groups, C=C stretching of the aromatic ring, and C-O-C stretching of the dioxole ether linkages. The C-Br stretching vibration is also expected in the fingerprint region.

-

-

Mass Spectrometry (MS):

-

Methodology: A suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used to generate ions, which are then analyzed by their mass-to-charge ratio.

-

Expected Result: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (m/z ≈ 200 and 202 due to the isotopic abundance of bromine), along with characteristic fragmentation patterns.[9]

-

Safety and Handling

This compound is considered a hazardous substance and should be handled with appropriate safety precautions.

-

Hazards: It is irritating to the eyes, respiratory system, and skin.[1][10][11] It may be harmful if swallowed, inhaled, or absorbed through the skin.[1]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5][11] A respirator may be necessary if working in a poorly ventilated area.[1][5]

-

Handling: Avoid breathing dust, vapor, mist, or gas.[1] Handle in a well-ventilated area, preferably a chemical fume hood.[11]

-

Storage: Store in a cool, dry place in a tightly closed container.[1]

-

In case of exposure:

-

Eyes: Flush with plenty of water for at least 15 minutes and seek medical aid.[1]

-

Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1]

-

Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention.[1]

-

Ingestion: Wash out mouth with water and get medical aid.[1]

-

-

Fire Fighting: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[1][5] Firefighters should wear self-contained breathing apparatus and full protective gear.[1]

-

Disposal: Dispose of in accordance with federal, state, and local regulations.[1]

References

- 1. This compound | CAS#:6698-13-1 | Chemsrc [chemsrc.com]

- 2. This compound | 6698-13-1 [sigmaaldrich.com]

- 3. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 4. scbt.com [scbt.com]

- 5. capotchem.com [capotchem.com]

- 6. 4-Bromo-1,2-(methylenedioxy)benzene | 2635-13-4 [chemicalbook.com]

- 7. Synthesis of Safrole - [www.rhodium.ws] [chemistry.mdma.ch]

- 8. m.youtube.com [m.youtube.com]

- 9. worldresearchersassociations.com [worldresearchersassociations.com]

- 10. fishersci.com [fishersci.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Technical Guide to 4-Bromo-1,3-benzodioxole: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-1,3-benzodioxole, identified by CAS number 6698-13-1, is a versatile synthetic intermediate of significant interest in the fields of medicinal chemistry and drug discovery. Its rigid bicyclic structure, featuring a brominated aromatic ring fused to a dioxole ring, serves as a valuable scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and derivatization, and explores its applications in the development of novel therapeutic agents, including antitumor compounds and auxin receptor agonists.

Chemical and Physical Properties

This compound is a halogenated aromatic ether. A summary of its key chemical and physical properties is presented in Table 1. This data is crucial for its appropriate handling, storage, and application in chemical synthesis.

| Property | Value |

| CAS Number | 6698-13-1 |

| Molecular Formula | C₇H₅BrO₂ |

| Molecular Weight | 201.02 g/mol |

| Appearance | Solid-Liquid Mixture |

| Boiling Point | 82-83 °C at 0.6 mmHg |

| Flash Point | 109.7 ± 19.8 °C |

| Density | 1.7 ± 0.1 g/cm³ |

| Purity | Typically ≥96% |

| Storage Temperature | 4°C |

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic bromination of 1,3-benzodioxole (also known as 1,2-methylenedioxybenzene). A common and effective method involves the use of N-bromosuccinimide (NBS) as the brominating agent.

Experimental Protocol: Bromination of 1,3-Benzodioxole

Materials:

-

1,3-Benzodioxole

-

N-Bromosuccinimide (NBS)

-

Chloroform (dry)

-

Molecular sieves

-

Diethyl ether

-

Sodium hydroxide (solid)

-

Magnesium sulfate (anhydrous)

-

Distilled water

Procedure:

-

Reaction Setup: In a 250 mL two-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 10.5 g of 1,3-benzodioxole and 30 mL of dry chloroform. To ensure anhydrous conditions, molecular sieves can be added to the chloroform beforehand.

-

Addition of NBS: Carefully add a stoichiometric amount of N-bromosuccinimide to the flask.

-

Reflux: Heat the reaction mixture to reflux with constant stirring for approximately 3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After cooling to room temperature, filter the reaction mixture to remove the succinimide byproduct. Wash the filter cake with two portions of 20 mL of chloroform.

-

Combine the filtrates and evaporate the chloroform using a rotary evaporator.

-

The crude product may contain residual succinimide, which can be further removed by a second filtration.

-

-

Purification:

-

The crude this compound is then subjected to distillation. The first drops may distill at around 170 °C, potentially co-distilling with some remaining NBS. The main fraction is collected at approximately 179-180 °C.

-

Dilute the collected distillate with 30 mL of diethyl ether and treat with solid sodium hydroxide for 3 hours to remove any acidic impurities.

-

Decant the ether solution into a separatory funnel and wash thoroughly with distilled water. The formation of an emulsion can be broken by the addition of a saturated brine solution and anhydrous magnesium sulfate.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to obtain the purified this compound as a yellowish transparent liquid.

-

A 61% yield can be expected with this protocol.

Applications in Drug Discovery and Development

The 1,3-benzodioxole moiety is a recognized pharmacophore present in numerous natural products and synthetic compounds with a wide range of biological activities.[1] this compound serves as a key building block for introducing this valuable scaffold into new molecular entities. Its bromine atom provides a reactive handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the synthesis of diverse libraries of compounds for biological screening.

Suzuki-Miyaura Coupling for the Synthesis of Bioactive Derivatives

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds. This compound is an excellent substrate for this reaction, allowing for the introduction of various aryl and heteroaryl groups at the 4-position. This strategy has been successfully employed to synthesize novel compounds with potential therapeutic applications.[2][3][4]

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)

-

Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry reaction flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (2-3 eq.).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the anhydrous solvent via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1,3-benzodioxole derivative.

Role in the Development of Auxin Receptor Agonists

Recent research has demonstrated that derivatives of 1,3-benzodioxole can act as potent auxin receptor agonists, promoting root growth in plants.[5][6] These compounds were designed to interact with the auxin receptor TIR1 (Transport Inhibitor Response 1).

The canonical auxin signaling pathway is initiated by the binding of auxin to the F-box protein TIR1, which is part of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[7][8] This binding event promotes the interaction between TIR1 and Aux/IAA transcriptional repressors. Consequently, the Aux/IAA proteins are polyubiquitinated and subsequently degraded by the 26S proteasome. The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which can then bind to auxin-responsive elements in the promoters of target genes, thereby activating or repressing their transcription and leading to various physiological responses, including root growth.[7][8][9] Novel 1,3-benzodioxole derivatives have been shown to effectively mimic the action of natural auxins in this pathway.[5]

Application in the Synthesis of Antitumor Agents

The 1,3-benzodioxole scaffold is present in several natural and synthetic compounds with demonstrated antitumor activity.[10][11] For instance, noscapine, an opium alkaloid containing a 1,3-benzodioxole moiety, and its derivatives have been investigated as potential anticancer agents.[12][13][14] These compounds can modulate various signaling pathways implicated in cancer progression, such as the NF-κB pathway.[12] this compound can be utilized as a starting material to synthesize novel noscapine analogues and other potential anticancer drugs.

Safety and Handling

This compound is classified as a hazardous substance. It is irritating to the eyes, respiratory system, and skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery and development. Its straightforward synthesis and the reactivity of its bromine atom make it an ideal starting material for creating diverse molecular libraries. The demonstrated biological activities of its derivatives, including auxin receptor agonism and potential antitumor effects, highlight the importance of the 1,3-benzodioxole scaffold in medicinal chemistry. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and scientists to explore the full potential of this compound in their research endeavors.

References

- 1. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 2. worldresearchersassociations.com [worldresearchersassociations.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and antitumor activity of 1,3-benzodioxole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Noscapine, a benzylisoquinoline alkaloid, sensitizes leukemic cells to chemotherapeutic agents and cytokines by modulating the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Noscapine and analogues as potential chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 4-Bromo-1,3-benzodioxole: A Technical Guide

This guide provides a detailed overview of the spectroscopic data for 4-Bromo-1,3-benzodioxole (CAS No: 6698-13-1), a key intermediate in the synthesis of various organic compounds. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource for the characterization of this compound.

Spectroscopic Data Summary

¹H NMR (Proton NMR) Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.95 | d | 1H | Ar-H |

| ~6.80 | d | 1H | Ar-H |

| ~6.75 | t | 1H | Ar-H |

| 5.98 | s | 2H | O-CH₂-O |

Note: Predicted chemical shifts are based on the analysis of substituted benzene and benzodioxole derivatives. The aromatic protons are expected to be in the 6.7-7.0 ppm range, with splitting patterns determined by their coupling constants.

¹³C NMR (Carbon-13 NMR) Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~148.0 | Ar-C-O |

| ~146.5 | Ar-C-O |

| ~125.0 | Ar-C-H |

| ~115.5 | Ar-C-Br |

| ~110.0 | Ar-C-H |

| ~108.5 | Ar-C-H |

| 101.5 | O-CH₂-O |

Note: Predicted chemical shifts are based on established substituent effects on the benzodioxole ring. The carbon attached to the bromine atom is expected to be significantly shielded.

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2900 | Medium | Aliphatic C-H stretch (O-CH₂-O) |

| ~1600, ~1480 | Strong | Aromatic C=C skeletal vibrations |

| ~1250 | Strong | Asymmetric C-O-C stretch |

| ~1040 | Strong | Symmetric C-O-C stretch |

| ~800-600 | Strong | C-Br stretch |

MS (Mass Spectrometry) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 200/202 | High | [M]⁺ and [M+2]⁺ (Molecular ion peak, bromine isotopes) |

| 172/174 | Moderate | [M - CO]⁺ |

| 121 | Moderate | [M - Br]⁺ |

| 93 | Moderate | [M - Br - CO]⁺ |

| 65 | High | [C₅H₅]⁺ |

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz

-

Pulse Program: Standard single-pulse sequence

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-64

-

Spectral Width: 0-12 ppm

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz

-

Pulse Program: Proton-decoupled single-pulse sequence

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024-4096

-

Spectral Width: 0-220 ppm

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film):

-

Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane).

-

Apply a drop of the solution onto a KBr or NaCl salt plate.

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

-

-

Instrument Parameters (FT-IR):

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Mode: Transmittance

-

-

Data Acquisition and Processing:

-

Record a background spectrum of the clean salt plate.

-

Place the sample-coated salt plate in the spectrometer and acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final IR spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

Introduce a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

-

-

Instrument Parameters (EI-MS):

-

Ionization Source: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 50-300

-

-

Data Acquisition and Analysis:

-

Acquire the mass spectrum.

-

Identify the molecular ion peak and its isotopic pattern.

-

Analyze the fragmentation pattern to elucidate the structure of the fragment ions.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and structural elucidation of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Spectroscopic Analysis of 4-Bromo-1,3-benzodioxole: A Technical Guide to ¹H and ¹³C NMR Spectra

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into the molecular structure of organic compounds. For researchers, scientists, and professionals in drug development, a thorough understanding of NMR data is critical for compound identification, purity assessment, and structural elucidation. This technical guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 4-Bromo-1,3-benzodioxole, a halogenated derivative of the prevalent benzodioxole scaffold found in numerous natural products and pharmacologically active molecules.

Due to the limited availability of public domain experimental spectra for this compound, this guide presents a detailed prediction of the ¹H and ¹³C NMR spectra based on established principles of NMR spectroscopy and known substituent effects on the benzodioxole ring system. This theoretical analysis serves as a robust reference for the interpretation of experimentally acquired spectra.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound are summarized in the tables below. These predictions are based on the analysis of the parent 1,3-benzodioxole and the known deshielding and shielding effects of the bromine substituent on the aromatic ring.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-5 | ~6.95 | d | J ≈ 8.0 | 1H |

| H-6 | ~6.75 | dd | J ≈ 8.0, 1.5 | 1H |

| H-7 | ~6.85 | d | J ≈ 1.5 | 1H |

| O-CH₂-O | ~5.98 | s | - | 2H |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-3a | ~147.5 |

| C-4 (C-Br) | ~112.0 |

| C-5 | ~123.0 |

| C-6 | ~110.0 |

| C-7 | ~109.0 |

| C-7a | ~146.0 |

| O-CH₂-O | ~101.5 |

Molecular Structure and Atom Numbering

To correlate the predicted NMR signals with the molecular structure, the standard IUPAC numbering for the 1,3-benzodioxole ring system is used.

Physical properties of 4-Bromo-1,3-benzodioxole (melting point, boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4-Bromo-1,3-benzodioxole (CAS No. 6698-13-1), a chemical intermediate of interest in organic synthesis. The data presented herein is compiled from various sources to aid in laboratory and research applications.

Core Physical Properties

This compound is a brominated heterocyclic compound. Its physical state at standard conditions can be inferred from its melting point, which is above room temperature, suggesting it is a solid.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below. It is important to note that there are some discrepancies in the reported melting points from different suppliers, which may be due to variations in purity or experimental conditions.

| Physical Property | Value | Notes |

| Melting Point | 69-71 °C[1] | A predicted value of 109.652 °C has also been reported.[2] Some sources state no data is available.[3] |

| Boiling Point | 82-83 °C | at 0.6 mmHg (reduced pressure).[3] |

| Density | 1.721 g/cm³[4][5] | Predicted value. |

| Molecular Weight | 201.02 g/mol | |

| Molecular Formula | C₇H₅BrO₂ |

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

A small sample of this compound is finely ground using a mortar and pestle.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate, typically with an initial rapid heating to approach the expected melting point, followed by a slower rate (1-2 °C per minute) near the melting point.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Boiling Point Determination (at Reduced Pressure)

Since this compound has a boiling point determined at reduced pressure, a vacuum distillation setup is required.

Apparatus:

-

Round-bottom flask

-

Distillation head with a thermometer adapter

-

Condenser

-

Receiving flask

-

Vacuum pump and manometer

-

Heating mantle

Procedure:

-

A sample of this compound is placed in the round-bottom flask.

-

The distillation apparatus is assembled, ensuring all joints are properly sealed.

-

The system is connected to a vacuum pump, and the pressure is reduced to the desired level (e.g., 0.6 mmHg), as monitored by a manometer.

-

The sample is heated gently using a heating mantle.

-

The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.

Density Determination

For a solid, density is typically determined by measuring the volume it displaces in a liquid in which it is insoluble.

Apparatus:

-

Analytical balance

-

Graduated cylinder or pycnometer

-

A liquid in which this compound is insoluble

Procedure:

-

A known mass of this compound is measured using an analytical balance.

-

A graduated cylinder is partially filled with a non-solvent liquid, and the initial volume is recorded.

-

The weighed solid is carefully added to the graduated cylinder, and the new volume is recorded.

-

The volume of the solid is the difference between the final and initial liquid levels.

-

The density is calculated by dividing the mass of the solid by its determined volume.

Logical Workflow Visualization

The following diagram illustrates a logical workflow for the characterization of the physical properties of a synthesized or acquired chemical sample like this compound.

Caption: Workflow for Physical Property Characterization.

References

An In-depth Technical Guide to the Solubility and Stability of 4-Bromo-1,3-benzodioxole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties, and outlines detailed experimental protocols for determining the solubility and stability of 4-Bromo-1,3-benzodioxole. Due to the limited availability of specific experimental data in publicly accessible literature, this guide focuses on established methodologies and predictive analysis based on the compound's structure and data from related molecules.

Physicochemical Properties of this compound

Quantitative data for this compound is summarized below. This information is compiled from various chemical supplier databases and Material Safety Data Sheets (MSDS).

| Property | Value | References |

| Molecular Formula | C₇H₅BrO₂ | [1][2][3][4][5] |

| Molecular Weight | 201.02 g/mol | [1][2][3][4] |

| Physical State | Liquid | [1][3][6][7] |

| Appearance | Colorless to clear yellow-orange or light brown liquid | [3][6] |

| Boiling Point | 82 - 83 °C @ 1 mm Hg 85 - 86 °C @ 1 hPa 228 °C (Normal) | [1][3][6][7] |

| Density | 1.669 g/mL @ 25 °C | [3][6] |

| Refractive Index | 1.583 @ 20 °C | [6][7] |

| Flash Point | 113 °C (closed cup) | [3] |

Solubility Profile

Specific quantitative solubility data for this compound in various solvents is not extensively available in published literature. However, based on its chemical structure—a brominated aromatic ether—and the properties of the parent compound, 1,3-benzodioxole, a qualitative solubility profile can be predicted. The parent compound, 1,3-benzodioxole, is sparingly soluble in water but shows good solubility in organic solvents like chloroform, ethanol, and ether.[7][8] The presence of the bromine atom is expected to slightly decrease water solubility and increase solubility in non-polar organic solvents.

Experimental Protocol for Determining Solubility

To ascertain the quantitative solubility of this compound, the following experimental protocol, based on the equilibrium shake-flask method, is recommended.

Objective: To determine the solubility of this compound in a range of common laboratory solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Solvents: Purified water, Ethanol, Methanol, Acetone, Dichloromethane, Toluene, Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid/liquid ensures that a saturated solution is formed.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow any undissolved material to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particulates.

-

Accurately dilute the filtered solution with a suitable solvent (usually the same solvent or a mobile phase component) to a concentration within the calibrated range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions using a validated HPLC method to generate a calibration curve.

-

Analyze the diluted sample solutions under the same HPLC conditions.

-

Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

Caption: Workflow for the experimental determination of solubility.

Stability Profile

The stability of this compound is crucial for its handling, storage, and application. MSDS information suggests that the compound should be stored in a cool, dry place in a tightly sealed container, away from incompatible materials such as oxidizing and reducing agents.[1][2][9] Hazardous decomposition can occur under high temperatures, leading to the release of carbon monoxide, carbon dioxide, hydrogen bromide, and bromine.[1]

Experimental Protocol for Stability Assessment

A forced degradation study is recommended to evaluate the stability of this compound under various stress conditions. This involves exposing the compound to thermal, photolytic, and hydrolytic (acidic and basic) stress.

Objective: To identify potential degradation products and determine the degradation pathways of this compound under stress conditions.

Materials:

-

This compound (high purity)

-

Solvents (e.g., acetonitrile, water)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Temperature-controlled oven

-

Photostability chamber with controlled light and UV exposure

-

HPLC or GC-MS system for separation and identification of degradants

-

pH meter

Methodology:

-

Preparation of Sample Solutions:

-

Prepare solutions of this compound in a suitable solvent system (e.g., acetonitrile/water).

-

-

Forced Degradation Conditions:

-

Acid Hydrolysis: Add HCl to the sample solution to achieve a final concentration of 0.1 M HCl. Heat at a specified temperature (e.g., 60 °C) for a set time.

-

Base Hydrolysis: Add NaOH to the sample solution to achieve a final concentration of 0.1 M NaOH. Heat at a specified temperature (e.g., 60 °C) for a set time.

-

Oxidative Degradation: Add H₂O₂ to the sample solution (e.g., 3% v/v). Keep at room temperature for a set time.

-

Thermal Degradation: Store the solid compound and a solution of the compound in a temperature-controlled oven at an elevated temperature (e.g., 80 °C).

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[10] A dark control sample should be stored under the same conditions to exclude the effects of temperature.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the stressed samples and an unstressed control sample using a stability-indicating analytical method (e.g., a gradient HPLC method capable of separating the parent compound from its degradation products).

-

Use a detector such as a photodiode array (PDA) to obtain UV spectra of the peaks, and a mass spectrometer (MS) to identify the molecular weights of the degradants.

-

-

Data Evaluation:

-

Calculate the percentage degradation of this compound.

-

Identify the structure of the major degradation products using techniques like LC-MS/MS and NMR.

-

Propose degradation pathways based on the identified products.

-

Caption: Logical flow for assessing the chemical stability of the compound.

Conclusion

While specific, publicly available research on the solubility and stability of this compound is limited, this guide provides a framework for its characterization. The compound is anticipated to be soluble in common organic solvents and poorly soluble in water. Its stability is compromised by high temperatures and incompatible materials, particularly strong oxidizing and reducing agents. The detailed experimental protocols provided herein offer a robust methodology for researchers and drug development professionals to quantitatively determine the solubility and stability profiles of this compound, ensuring its effective and safe use in further applications.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. chem.ws [chem.ws]

- 3. researchgate.net [researchgate.net]

- 4. ICH Official web site : ICH [ich.org]

- 5. This compound | CAS#:6698-13-1 | Chemsrc [chemsrc.com]

- 6. Chemical vs. Physical Stability of Formulations [microtrac.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. grokipedia.com [grokipedia.com]

- 9. www1.udel.edu [www1.udel.edu]

- 10. ema.europa.eu [ema.europa.eu]

4-Bromo-1,3-benzodioxole safety data sheet and handling precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for 4-Bromo-1,3-benzodioxole (CAS No: 6698-13-1). The information is compiled from various safety data sheets (SDS) to ensure a thorough understanding of the potential hazards and the necessary safety measures for laboratory and professional use.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.

GHS Hazard Statements: [1][2][3][4]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

GHS Pictogram:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. Please note that some data points are not consistently available across all sources.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrO₂ | [5][6][7] |

| Molecular Weight | 201.02 g/mol | [5][6][7] |

| CAS Number | 6698-13-1 | [1][5][7][8][9][10] |

| Appearance | Not specified | |

| Boiling Point | 238.3 ± 29.0 °C at 760 mmHg | [5] |

| Flash Point | 109.7 ± 19.8 °C | [5] |

| Density | 1.7 ± 0.1 g/cm³ | [5] |

| Vapor Pressure | 0.1 ± 0.5 mmHg at 25°C | [5] |

Toxicological Information

-

Acute Toxicity: No data available. The substance has not been classified as harmful by ingestion based on the lack of animal or human evidence.[1]

-

Skin Corrosion/Irritation: Causes skin irritation.[1][2][3][4][5]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2][3][4][5]

-

Respiratory or Skin Sensitization: Prolonged or repeated exposure may cause allergic reactions in certain sensitive individuals.[6]

-

Germ Cell Mutagenicity: No data available.[6]

-

Carcinogenicity: Not listed as a carcinogen by IARC, ACGIH, or NTP.[5][6]

-

Reproductive Toxicity: No data available.[6]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][3][4][6]

-

Specific Target Organ Toxicity (Repeated Exposure): No data available.[6]

Experimental Protocols and Signaling Pathways: Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. Similarly, information regarding the specific biochemical and signaling pathways involved in its toxic effects has not been documented in the reviewed safety data sheets.

Handling Precautions and Personal Protective Equipment (PPE)

Safe handling of this compound is crucial to prevent exposure and adverse health effects. The following precautions should be strictly adhered to.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[1][2][5]

-

Ensure that eyewash stations and safety showers are readily accessible.[2][5]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment when handling this compound.

| Body Part | Protection | Standard |

| Eyes/Face | Safety glasses with side-shields or chemical goggles. Face shield if there is a splash hazard. | EN166 (EU) or ANSI Z87.1 (US) |

| Skin | Chemical-resistant gloves (e.g., nitrile rubber). Protective clothing, such as a lab coat. | |

| Respiratory | For nuisance exposures, a P95 (US) or P1 (EU) particle respirator may be used. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU) respirator.[6] | NIOSH (US) or CEN (EU) approved |

General Hygiene Practices

-

Avoid all personal contact, including inhalation.[1]

-

Wash hands thoroughly after handling.[1]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]

-

Contaminated work clothing should be laundered separately before reuse.[1]

First-Aid Measures

In case of exposure, follow these first-aid procedures and seek medical attention.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[5][6] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[5][6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][5][6] |

| Ingestion | Do not induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[5][6] |

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated place.[5][6] Keep the container tightly closed.[2][5][6]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[1] This may involve using a licensed professional waste disposal service.[6]

Accidental Release Measures

-

Minor Spills: Absorb the spill with inert material (e.g., sand, earth, vermiculite) and place it in a suitable, labeled container for disposal.[1][5]

-

Major Spills: Evacuate the area and move upwind.[1] Wear appropriate personal protective equipment, including respiratory protection.[1] Prevent the spill from entering drains or waterways.[1]

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[5][6]

-

Specific Hazards: The substance is not considered a significant fire risk; however, containers may burn.[1] It may emit corrosive fumes in a fire.[1]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. fishersci.com [fishersci.com]

- 3. echemi.com [echemi.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | CAS#:6698-13-1 | Chemsrc [chemsrc.com]

- 6. capotchem.com [capotchem.com]

- 7. scbt.com [scbt.com]

- 8. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 9. This compound, CasNo.6698-13-1 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 10. 6698-13-1|this compound|BLD Pharm [bldpharm.com]

4-Bromo-1,3-benzodioxole: A Technical Guide to Hazards and Toxicological Information

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety assessment. All laboratory work should be conducted in accordance with established safety protocols and under the guidance of qualified professionals.

Introduction

4-Bromo-1,3-benzodioxole is a halogenated aromatic ether that serves as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other bioactive molecules. As with any chemical entity intended for research and development, a thorough understanding of its hazard profile and toxicological properties is paramount for ensuring safe handling and for predicting potential biological effects. This technical guide provides an in-depth summary of the currently available hazard and toxicological information for this compound, highlighting both known risks and areas where data is currently lacking.

Hazard Identification and Classification

Based on available safety data sheets (SDS), this compound is classified as an irritant. The primary hazards are associated with direct contact and inhalation.

Table 1: Hazard Statements for this compound

| Hazard Class | Hazard Statement |

| Skin Corrosion/Irritation | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | May cause respiratory irritation |

Data compiled from multiple safety data sheets.

Toxicological Summary

A comprehensive review of publicly available literature and toxicological databases reveals a significant lack of specific quantitative toxicological data for this compound. To date, no definitive studies determining its acute toxicity (e.g., LD50, LC50), genotoxicity, carcinogenicity, or reproductive toxicity have been published. The toxicological information is primarily qualitative and focuses on its irritant properties.

Table 2: Summary of Toxicological Endpoints for this compound

| Toxicological Endpoint | Finding | Data Availability |

| Acute Toxicity | ||

| Oral | Data not available | - |

| Dermal | Data not available | - |

| Inhalation | Data not available | - |

| Irritation/Corrosion | ||

| Skin Irritation | Causes skin irritation | Qualitative (SDS) |

| Eye Irritation | Causes serious eye irritation | Qualitative (SDS) |

| Respiratory Irritation | May cause respiratory irritation | Qualitative (SDS) |

| Sensitization | ||

| Skin Sensitization | Data not available | - |

| Genotoxicity | Data not available | - |

| Carcinogenicity | Data not available | - |

| Reproductive Toxicity | Data not available | - |

| Specific Target Organ Toxicity (Repeated Exposure) | Data not available | - |

Read-Across Toxicological Assessment

In the absence of specific data for this compound, a read-across approach using data from structurally related compounds can provide some insight into its potential toxicological profile.

-

1,3-Benzodioxole (Parent Compound): The parent compound, 1,3-benzodioxole, is known to be metabolized by cytochrome P450 enzymes. This metabolic process can be a key factor in the toxicity of its derivatives.

-

Brominated Aromatic Compounds: Brominated aromatic compounds can exhibit varying degrees of toxicity, with some having the potential for bioaccumulation and endocrine disruption. However, the specific toxicological profile is highly dependent on the overall molecular structure.

-

Other Benzodioxole Derivatives: Studies on other functionalized benzodioxole derivatives have shown a wide range of biological activities, from therapeutic effects to significant toxicity. This highlights the importance of evaluating each derivative individually.

It is crucial to emphasize that read-across assessments provide only an indication of potential hazards and are not a substitute for specific toxicological testing.

Experimental Protocols (Hypothetical)

As no specific experimental studies for this compound are publicly available, this section provides a hypothetical framework for key toxicological assays based on OECD guidelines, which would be necessary to characterize its safety profile.

Acute Oral Toxicity (Based on OECD Guideline 423)

-

Test Animals: Female rats, typically of a standard laboratory strain, nulliparous and non-pregnant.

-

Housing and Feeding: Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycle, and provided with standard laboratory diet and water ad libitum.

-

Dose Administration: A solution or suspension of this compound in a suitable vehicle (e.g., corn oil) is administered by oral gavage. A stepwise procedure is used, starting with a dose expected to cause some mortality.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Pathology: A gross necropsy is performed on all animals at the end of the study.

-

Data Analysis: The LD50 is estimated based on the observed mortality at different dose levels.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (Based on OECD Guideline 439)

-

Test System: A commercially available reconstructed human epidermis model.

-

Procedure: A small amount of this compound is applied topically to the surface of the tissue.

-

Exposure and Post-Exposure Incubation: The tissue is exposed to the test chemical for a defined period, followed by rinsing and a post-exposure incubation period.

-

Viability Assessment: Cell viability is determined using a quantitative method, such as the MTT assay.

-

Classification: The chemical is classified as an irritant or non-irritant based on the mean tissue viability relative to negative controls.

Visualizations

Logical Workflow for Hazard Assessment

The following diagram illustrates a typical workflow for the toxicological hazard assessment of a data-poor chemical like this compound.

Caption: Workflow for Toxicological Hazard Assessment.

Postulated Metabolic Pathway of the 1,3-Benzodioxole Moiety

While the specific metabolism of this compound has not been elucidated, the general metabolic pathway of the 1,3-benzodioxole ring is understood to involve cytochrome P450 enzymes. This can lead to the formation of reactive intermediates.

Caption: Postulated Metabolism of the Benzodioxole Ring.

Data Gaps and Future Directions

The current body of knowledge on the toxicology of this compound is insufficient for a comprehensive risk assessment. To address this, the following studies are recommended:

-

Acute Toxicity: Determination of LD50 (oral, dermal) and LC50 (inhalation) values.

-

Genotoxicity: A battery of in vitro tests (e.g., Ames test, in vitro micronucleus assay) to assess mutagenic and clastogenic potential.

-

Repeated Dose Toxicity: A 28-day repeated dose study in rodents to identify potential target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

-

Metabolism and Pharmacokinetics: Studies to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Conclusion

This compound is a chemical intermediate with identified hazards of skin, eye, and respiratory irritation. Beyond these qualitative findings, there is a significant lack of quantitative toxicological data. Researchers, scientists, and drug development professionals should handle this compound with appropriate personal protective equipment and engineering controls to minimize exposure. The data gaps in its toxicological profile necessitate a cautious approach and underscore the need for further investigation to enable a comprehensive risk assessment, particularly if the compound is considered for applications with a higher potential for human exposure.

Early Synthesis Methods for 4-Bromo-1,3-benzodioxole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational synthetic routes to 4-Bromo-1,3-benzodioxole, a key intermediate in the synthesis of various complex organic molecules and active pharmaceutical ingredients. The document provides a comparative analysis of early methodologies, detailed experimental protocols, and a visual representation of the synthetic pathways.

Core Synthesis Strategies

The early synthesis of this compound, also known as 5-bromo-1,3-benzodioxole or 4-bromomethylenedioxybenzene, primarily revolves around two main strategies: the direct bromination of 1,3-benzodioxole and the synthesis from a catechol precursor. A less direct, but relevant, historical approach involves the derivatization of piperonal.

Direct Bromination of 1,3-Benzodioxole

The most straightforward approach involves the electrophilic aromatic substitution of 1,3-benzodioxole. Due to the electron-donating nature of the dioxole ring, this reaction proceeds readily. The preferred reagent for selective mono-bromination at the 4-position is N-bromosuccinimide (NBS).[1][2][3] This method is favored for its relatively mild conditions and good yields. Alternative brominating agents, such as bromine in acetic acid, have also been employed, though they may lead to the formation of di-brominated byproducts.[4]

Synthesis from Catechol Precursors

An alternative and versatile pathway begins with catechol (1,2-dihydroxybenzene). This route can proceed via two primary sequences:

-

Pathway A: Methylenation followed by Bromination: Catechol is first converted to 1,3-benzodioxole through a Williamson ether synthesis using a dihalomethane, such as dibromomethane, in the presence of a base.[1][3] The resulting 1,3-benzodioxole is then brominated as described in the previous section.

-

Pathway B: Bromination followed by Methylenation: In this approach, catechol is first brominated to yield 4-bromocatechol.[5][6] This intermediate is then subjected to methylenation to form the final product.

Derivatization from Piperonal

While not a direct synthesis of this compound, the bromination of piperonal (3,4-methylenedioxybenzaldehyde) and its derivatives is a historically significant related reaction.[7][8][9] These reactions provide insight into the reactivity of the 1,3-benzodioxole ring system and can be adapted to produce related brominated compounds.

Quantitative Data Summary

The following table summarizes quantitative data from key early synthesis methods for this compound and its immediate precursors.

| Starting Material | Reagents | Solvent | Reaction Conditions | Product | Yield (%) | Reference |

| 1,3-Benzodioxole | N-Bromosuccinimide (NBS) | Chloroform | Reflux, 3 hours | This compound | 67% | [1][3] |

| 1,3-Benzodioxole | N-Bromosuccinimide (NBS) | Chloroform | Reflux | This compound | 61% | [2] |

| 1,3-Benzodioxole | N-Bromosuccinimide (NBS) | Acetonitrile | Stirred until homogeneous | This compound | Not specified | [10] |

| Catechol | Dibromomethane, Sodium Hydroxide, Trioctylmethylammonium chloride (PTC) | Water | Reflux, 3.5 hours | 1,3-Benzodioxole | ~74% (based on 87g from 100g catechol) | [1][3] |

| Catechol | Bromine, Glacial Acetic Acid | Glacial Acetic Acid | Cooling, then 2 hours reaction | 4-Bromocatechol | Not specified | [5] |

| Veratrole (1,2-dimethoxybenzene) | 1,3-Dibromo-5,5-dimethylhydantoin | Acetic Acid | 60-90°C | 4-Bromoveratrole | 91.6% (crude), 72.9% (isolated) | [11] |

Experimental Protocols

Protocol 1: Bromination of 1,3-Benzodioxole using NBS

This protocol is adapted from the procedure described by Psycho Chemist and Rhodium.[1][3]

Materials:

-

1,3-Benzodioxole (70 g, ~0.57 mol, assuming 92% purity from prior step)

-

N-Bromosuccinimide (100 g, 0.56 mol)

-

Chloroform (dry, 260 mL)

Procedure:

-

In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1,3-benzodioxole, N-bromosuccinimide, and chloroform.

-

Heat the mixture to reflux with stirring for 3 hours.

-

Cool the solution to room temperature.

-

Filter the mixture with suction to remove the succinimide precipitate. Wash the precipitate with two 20 mL portions of chloroform.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

The resulting residue is then purified by vacuum distillation. The fraction distilling at 125-135°C (40 mmHg) contains the product.

-

For further purification, the distillate is diluted with twice its volume of diethyl ether, stored over solid sodium hydroxide for 3 hours, and then washed thoroughly with water.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield this compound as a yellow-brownish oil.

Protocol 2: Synthesis of 1,3-Benzodioxole from Catechol

This protocol is adapted from the procedure described by Psycho Chemist and Rhodium.[1][3]

Materials:

-

Catechol (1,2-dihydroxybenzene) (100 g, 0.91 mol)

-

Dibromomethane (95 mL, 1.36 mol)

-

Sodium Hydroxide (91 g, 2.275 mol)

-

Trioctylmethylammonium chloride (phase transfer catalyst, 4-5 mL)

-

Water (180 mL + 450 mL)

Procedure:

-

In a 2 L two-necked round-bottom flask fitted with a reflux condenser and a dropping funnel, place dibromomethane, 180 mL of water, and the phase transfer catalyst.

-

Heat the mixture to reflux with vigorous stirring.

-

Separately, prepare a solution of catechol and sodium hydroxide in 450 mL of water.

-

Add the catechol solution dropwise to the refluxing mixture over a period of 120 minutes.

-

Continue to reflux with stirring for an additional 90 minutes after the addition is complete.

-

Isolate the product by steam distillation. Collect approximately 1.5 L of distillate.

-

Saturate the distillate with sodium chloride and extract three times with diethyl ether.

-

Dry the combined ether extracts over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the residue by vacuum distillation. The fraction distilling at 60-80°C (20 mmHg) is 1,3-benzodioxole.

Synthesis Pathway Diagrams

The following diagrams illustrate the logical relationships and workflows of the described synthesis methods.

Caption: Overview of synthetic routes to this compound.

Caption: Step-by-step experimental workflows for key syntheses.

References

- 1. Synthesis of Safrole - [www.rhodium.ws] [chemistry.mdma.ch]

- 2. m.youtube.com [m.youtube.com]

- 3. Synthesis of Safrole - [www.rhodium.ws] [erowid.org]

- 4. Sciencemadness Discussion Board - Bromination of 1,3 benzodioxole to 5-Bromo-1,3-benzodioxole? - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. Page loading... [wap.guidechem.com]

- 6. CAS 17345-77-6: 4-Bromocatechol | CymitQuimica [cymitquimica.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Piperonal - Wikipedia [en.wikipedia.org]

- 9. Piperonal [chise.org]

- 10. 4-Bromo-1,2-(methylenedioxy)benzene | 2635-13-4 [chemicalbook.com]

- 11. WO2007020964A1 - Method for producing 4-halocatechol compound - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Bromo-1,3-benzodioxole: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-1,3-benzodioxole, a key synthetic intermediate. The document details its chemical and physical properties, historical context, and established synthetic methodologies. Detailed experimental protocols for its preparation via electrophilic bromination of 1,3-benzodioxole are provided, along with relevant spectroscopic data for characterization. This guide is intended to serve as a valuable resource for researchers and professionals in organic synthesis and drug development.

Introduction

This compound, also known as 4-bromo-1,2-methylenedioxybenzene, is a halogenated derivative of 1,3-benzodioxole. The 1,3-benzodioxole moiety is present in a variety of natural products and synthetic compounds of significant interest in the pharmaceutical and chemical industries. While not as extensively studied as its isomer, 5-bromo-1,3-benzodioxole, the 4-bromo isomer serves as a valuable building block in organic synthesis.

The historical context of this compound is intertwined with the study of naturally occurring methylenedioxybenzene compounds, such as safrole. The investigation of safrole's structure and reactivity by chemists like Édouard Grimaux and J. Ruotte in 1869, which included its reaction with bromine, laid the groundwork for understanding the chemistry of related benzodioxole derivatives.[1] While a definitive first synthesis of this compound is not readily apparent in the historical literature, its preparation falls under the well-established principles of electrophilic aromatic substitution on the 1,3-benzodioxole ring system.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in synthetic protocols.

| Property | Value |

| Molecular Formula | C₇H₅BrO₂ |

| Molecular Weight | 201.02 g/mol |

| CAS Number | 6698-13-1 |

| Appearance | Clear yellow-orange liquid |

| Boiling Point | 85-86 °C at 1 mmHg |

| Density | 1.669 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.583 |

Synthesis of this compound

The primary route for the synthesis of this compound is the electrophilic bromination of 1,3-benzodioxole (1,2-methylenedioxybenzene). The methylenedioxy group is an activating group, directing electrophilic substitution to the aromatic ring. The two main methods for this transformation are detailed below.

Bromination using N-Bromosuccinimide (NBS)

This method utilizes N-bromosuccinimide as the bromine source, offering a milder and more selective alternative to liquid bromine.

-

Materials:

-

1,3-Benzodioxole

-

N-Bromosuccinimide (NBS)

-

Chloroform (dry)

-

Diethyl ether

-

Sodium hydroxide (solid)

-

Sodium sulfate (anhydrous)

-

Magnesium sulfate (anhydrous)

-

Dichloromethane (DCM)

-

Distilled water

-

-

Procedure:

-

In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,3-benzodioxole (0.53 moles), N-bromosuccinimide (100 g), and dry chloroform (260 mL).[2]

-

Heat the mixture to reflux with stirring for three hours.[2][3]

-

After reflux, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct and wash the solid with two portions of 20 mL of chloroform.[2][3]

-

Combine the filtrate and washings and evaporate the chloroform under reduced pressure (e.g., using a rotary evaporator).[3]

-

The crude product is a yellowish-brown oil. For purification, perform vacuum distillation. A mixture of the product and some remaining succinimide will distill at 125-135 °C under 40 mmHg pressure.[2]

-

Dilute the distillate with twice its volume of diethyl ether and store it over solid sodium hydroxide for three hours.[2][3]

-

Wash the ethereal solution thoroughly with water.[3] If an emulsion forms, it can be broken by adding dichloromethane (DCM) and drying with anhydrous magnesium sulfate.[3]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and wash the drying agent with 20 mL of diethyl ether.[2]

-

Evaporate the solvent to yield this compound as a yellowish transparent liquid.[2][3] The reported yield is approximately 67%.[2][3]

-

Bromination using Ammonium Bromide and Hydrogen Peroxide

This method provides an alternative "greener" approach, avoiding the use of halogenated solvents in the reaction itself and utilizing readily available reagents.

-

Materials:

-

1,3-Benzodioxole

-

Ammonium bromide (NH₄Br)

-

30% Hydrogen peroxide (H₂O₂)

-

Acetic acid

-

Saturated sodium bicarbonate solution

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a 25 mL two-necked round-bottom flask, charge 1,3-benzodioxole (2 mmol) and ammonium bromide (2.2 mmol) in acetic acid (4 mL).[4]

-

To this stirred mixture, add 30% hydrogen peroxide (2.2 mmol) dropwise at room temperature.[4]

-

Monitor the reaction progress using thin-layer chromatography (TLC).[4]

-

Upon completion of the reaction, carefully add saturated sodium bicarbonate solution to neutralize the acetic acid.[4]

-

Extract the product with dichloromethane.[4]

-

Dry the combined organic extracts over anhydrous sodium sulfate.[4]

-

Filter and evaporate the solvent under reduced pressure to obtain the crude product.[4] Further purification can be achieved by vacuum distillation.

-

Spectroscopic Data

-

¹H NMR (CDCl₃): Expected signals would include a singlet for the methylenedioxy protons (O-CH₂-O) at approximately 5.9-6.0 ppm, and three aromatic protons in the range of 6.7-7.2 ppm, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR (CDCl₃): Expected signals would include the methylenedioxy carbon at around 101 ppm, aromatic carbons attached to oxygen at approximately 147-148 ppm, the bromine-bearing carbon around 110-115 ppm, and other aromatic carbons between 110 and 125 ppm.

-

IR (Infrared Spectroscopy): Characteristic peaks would include C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1400-1600 cm⁻¹), and strong C-O stretching of the dioxole ring (around 1000-1300 cm⁻¹). The C-Br stretching frequency is typically observed in the 500-600 cm⁻¹ region.

Applications in Synthesis

This compound is a versatile intermediate in organic synthesis. The bromine atom can be readily transformed into other functional groups or used in cross-coupling reactions. For instance, it can undergo Grignard reagent formation, which can then be reacted with various electrophiles.[2] This reactivity makes it a valuable precursor for the synthesis of more complex molecules, including potential pharmaceutical agents and other fine chemicals.

Visualizations

Synthetic Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Caption: General workflow for the synthesis of this compound.

Logical Relationship of Synthetic Methods

The following diagram illustrates the relationship between the starting material and the products of the two primary synthetic methods.

Caption: Synthetic routes to this compound.

Conclusion

This compound is a readily accessible and synthetically useful compound. Its preparation from 1,3-benzodioxole can be achieved through straightforward electrophilic bromination reactions. This guide has provided a detailed overview of its properties, historical context, and synthesis, offering valuable information for researchers engaged in organic synthesis and the development of novel chemical entities. The provided experimental protocols and data serve as a practical resource for the laboratory preparation and characterization of this important chemical intermediate.

References

The Versatile Reactivity of the Bromine Atom in 4-Bromo-1,3-benzodioxole: A Technical Guide for Drug Development Professionals

An in-depth exploration of the synthetic utility of 4-Bromo-1,3-benzodioxole, a key building block in the synthesis of bioactive molecules and pharmaceuticals. This guide details the reactivity of its bromine atom in a range of pivotal organic reactions, providing quantitative data, comprehensive experimental protocols, and mechanistic insights.

The 1,3-benzodioxole scaffold is a privileged motif in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] The strategic functionalization of this core structure is paramount in the drug discovery process, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This compound serves as a versatile starting material, with its bromine atom acting as a linchpin for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide provides a comprehensive overview of the key transformations involving the bromine atom of this compound, with a focus on methodologies relevant to researchers, scientists, and drug development professionals.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and this compound is an excellent substrate for these transformations. The bromine atom provides a reactive handle for the formation of new bonds, allowing for the facile introduction of diverse molecular fragments.

Suzuki-Miyaura Coupling